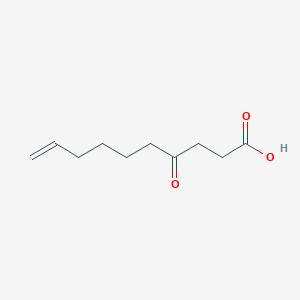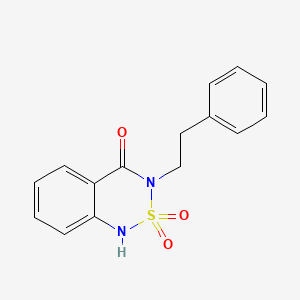![molecular formula C20H29NO B14213092 4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 548792-44-5](/img/structure/B14213092.png)
4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of biphenyl derivatives with dibutylamine under specific conditions to introduce the dibutylamino group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as acid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to minimize byproducts and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like acetonitrile or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dibutylamino)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a ketone.
4-(Dibutylamino)benzoic acid: Contains a carboxylic acid group instead of a ketone.
Dihydroxybiphenyl: Lacks the dibutylamino group but has hydroxyl groups on the biphenyl core .
Uniqueness
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of a dibutylamino group and a biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
548792-44-5 |
|---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H29NO/c1-3-5-14-21(15-6-4-2)19-12-10-17(11-13-19)18-8-7-9-20(22)16-18/h10-13,16H,3-9,14-15H2,1-2H3 |
InChI Key |
GOQGORJZEKGQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


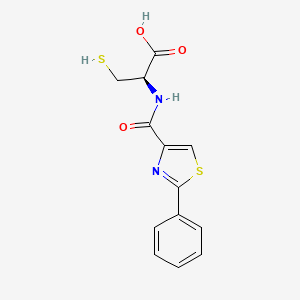
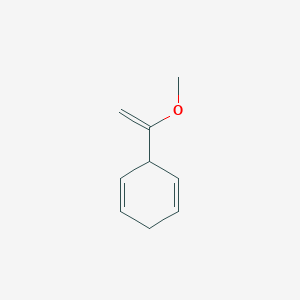
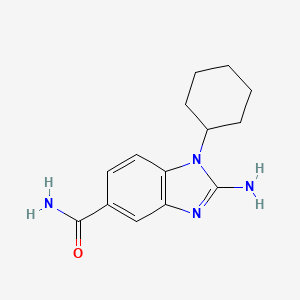
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
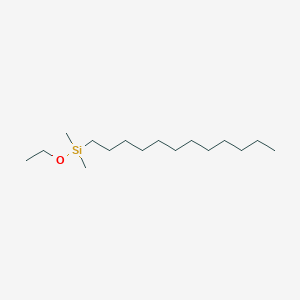
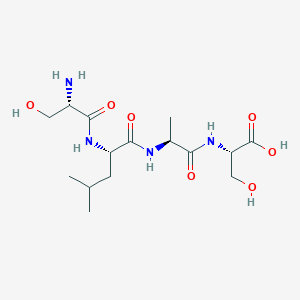
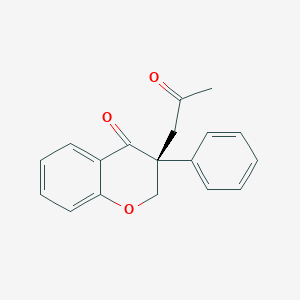
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

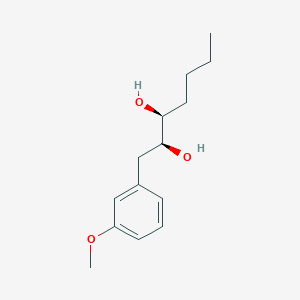
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
